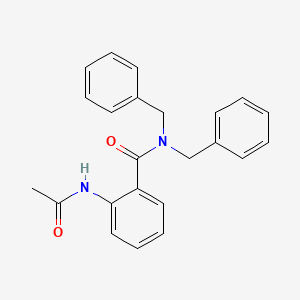![molecular formula C21H27ClN4 B6028750 1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine](/img/structure/B6028750.png)
1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine, also known as CPP, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been shown to have a variety of effects on the central nervous system. CPP has been studied extensively in the laboratory, and its mechanism of action and physiological effects are well understood. In
作用機序
1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine acts as a non-competitive antagonist at the NMDA receptor, which is a subtype of glutamate receptor. By binding to the receptor, this compound prevents the activation of the receptor by glutamate, which is a neurotransmitter involved in learning and memory. This results in a decrease in the activity of the receptor and a decrease in the amount of calcium that enters the neuron. The net effect of this is a decrease in the strength of synaptic connections between neurons, which can lead to changes in neuronal plasticity and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to enhance the activity of NMDA receptors, which can lead to changes in synaptic plasticity and learning. This compound has also been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region involved in reward and addiction. Additionally, this compound has been shown to increase the release of corticotropin-releasing hormone, which is involved in the stress response.
実験室実験の利点と制限
1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action and physiological effects. It is also relatively easy to synthesize and can be obtained in both powder and crystalline form. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life and can be rapidly metabolized, which can make it difficult to use in long-term studies. Additionally, this compound has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine. One area of interest is the role of this compound in addiction and reward pathways. This compound has been shown to increase the release of dopamine in the nucleus accumbens, which is a brain region involved in reward and addiction. Further research is needed to understand the precise mechanisms by which this compound affects these pathways and to develop new treatments for addiction. Another area of interest is the use of this compound in the treatment of depression and anxiety disorders. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to explore its potential therapeutic applications in humans. Finally, there is also interest in developing new analogs of this compound that may have improved pharmacological properties and fewer side effects.
合成法
1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine can be synthesized using a variety of methods, but the most common method involves the reaction of 1-(3-chlorophenyl)piperazine with 1-(3-pyridinylmethyl)-3-piperidinol in the presence of a base such as sodium hydride. The reaction proceeds via an SN2 mechanism, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50%, and the compound can be obtained in both powder and crystalline form.
科学的研究の応用
1-(3-chlorophenyl)-4-[1-(3-pyridinylmethyl)-3-piperidinyl]piperazine has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including enhancing the activity of NMDA receptors, which are involved in learning and memory. This compound has also been used to study the role of the dopamine system in addiction and reward pathways, as well as the effects of stress on the brain.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[1-(pyridin-3-ylmethyl)piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4/c22-19-5-1-6-20(14-19)25-10-12-26(13-11-25)21-7-3-9-24(17-21)16-18-4-2-8-23-15-18/h1-2,4-6,8,14-15,21H,3,7,9-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODXUGIEHSISDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CC=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-({[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6028677.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-[1-(6-methylpyridin-3-yl)ethyl]urea](/img/structure/B6028686.png)
![N-(3,5-difluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6028702.png)
![5-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6028714.png)
![4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6028722.png)
![2,4,5-trimethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B6028725.png)
![6-{[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]amino}-2-methyl-2-heptanol](/img/structure/B6028743.png)

![3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6028756.png)
![2-(2-{[ethyl({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6028763.png)
![(3'R*,4'R*)-1'-{[1-(2-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6028764.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6028771.png)
![[1-({1-[(2,3-difluorophenyl)acetyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6028775.png)